![molecular formula C15H12FNO B5103907 3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one is a chemical compound commonly known as FPPP. It is a synthetic drug that belongs to the cathinone family, which is a class of psychoactive substances. FPPP was first synthesized in the 1960s and has since been used for scientific research purposes.
Mécanisme D'action
FPPP works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a feeling of euphoria and increased energy. FPPP has also been found to have some affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
FPPP has been found to have both stimulant and hallucinogenic effects. It produces a feeling of euphoria, increased energy, and heightened alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. FPPP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP is a useful tool for studying the neurochemistry of addiction and related disorders. Its potent inhibition of dopamine and norepinephrine reuptake makes it an ideal reference standard for analytical purposes. However, its potential for abuse and addiction makes it a challenging substance to work with in the laboratory.
Orientations Futures
There are several future directions for the study of FPPP. One possible direction is to investigate its potential therapeutic uses for the treatment of addiction and related disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of FPPP use and its potential for abuse and addiction.
Conclusion
In conclusion, FPPP is a synthetic drug that belongs to the cathinone family. It has been widely used in scientific research as a reference standard for analytical purposes and to study the neurochemistry of addiction and related disorders. FPPP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to a feeling of euphoria and increased energy. However, its potential for abuse and addiction makes it a challenging substance to work with in the laboratory. There are several future directions for the study of FPPP, including investigating its potential therapeutic uses and understanding its long-term effects.
Méthodes De Synthèse
FPPP can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of benzene with propionyl chloride in the presence of aluminum chloride. The resulting product is then reacted with 2-fluoroaniline to produce FPPP. Another synthesis method involves the reaction of acetophenone with 2-fluoroaniline in the presence of sodium ethoxide.
Applications De Recherche Scientifique
FPPP has been widely used in scientific research as a reference standard for analytical purposes. It is also used to study the structure-activity relationship of cathinone derivatives. FPPP has been found to be a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the neurochemistry of addiction and related disorders.
Propriétés
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYIWOGWVGEDPF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
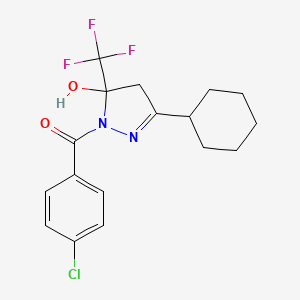

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
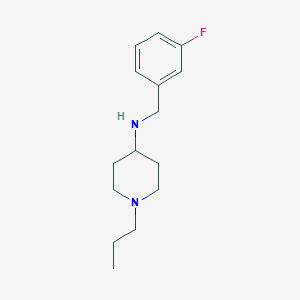
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
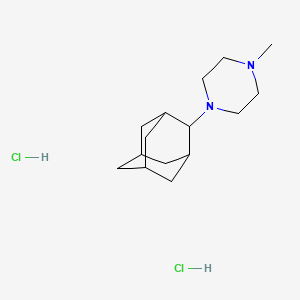
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)


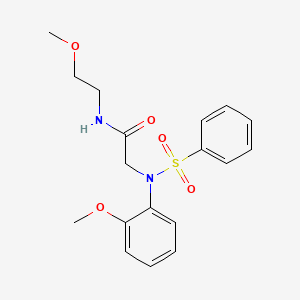
![1-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5103895.png)
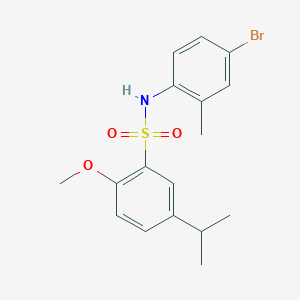
![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)